molecular formula C5H7NS B1345194 4,5-Dimethylthiazole CAS No. 3581-91-7

4,5-Dimethylthiazole

Cat. No. B1345194
CAS RN: 3581-91-7
M. Wt: 113.18 g/mol
InChI Key: UWSONZCNXUSTKW-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole is a compound with the empirical formula C5H7NS . It has a roasted nutty, meaty, boiled poultry-like odor .


Synthesis Analysis

The synthesis of 4,5-Dimethylthiazole involves the radical bromination using N-bromosuccinimide in the presence of 2,2′-azobisisobutyronitrile. This process yields mono-, tri-, and tetrabromo compounds .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiazole can be represented by the SMILES string Cc1ncsc1C . More detailed structural information can be found in the references .


Chemical Reactions Analysis

The chemical reactions involving 4,5-Dimethylthiazole include its use in the preparation of 4-(bromomethyl)-5-(dibromomethyl)thiazole .


Physical And Chemical Properties Analysis

4,5-Dimethylthiazole has a molecular weight of 113.18 . It is a powder with a refractive index of 1.521 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . It has a boiling point of 158 °C/742 mmHg (lit.) .

Scientific Research Applications

Cytotoxicity and Antiproliferative Studies

4,5-Dimethylthiazole derivatives, specifically 5-(4-substituted benzylidene)-2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives, have been synthesized and evaluated for their antiproliferative activity. These compounds demonstrated significant cytotoxicity against various cell lines such as A549 adenocarcinomic human alveolar basal epithelial cells and C6 rat glioma cell line. This highlights the potential of 4,5-Dimethylthiazole in the development of new antitumor agents (Yurttaş et al., 2018).

Spectroscopic and Molecular Docking Studies

In a study by Avcı et al. (2019), 5-acetyl-2,4-dimethylthiazole was examined using experimental UV-vis and FT-IR spectral results and theoretical DFT calculation methods. This study also included molecular docking to show the inhibitory effect of this compound on vascular endothelial growth factor and β-ketoacyl-acyl carrier protein synthase III, suggesting its potential as an antiproliferative and antibacterial agent (Avcı et al., 2019).

Application in Chemosensitivity Testing

The MTT assay, utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a widely used method for determining the response of various tumors to cytotoxic drugs. This assay has proven effective in predicting patient responses and selecting appropriate chemotherapy drugs, thereby improving survival outcomes in cancers such as gastric and colorectal cancer (Kabeshima et al., 2002).

Surface Electrochemistry Studies

A study on the surface electrochemistry of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide ([MTT]Br) adsorbed on a graphite electrode revealed that this compound undergoes two surface electrochemical redox processes. This research provides insights into the redox mechanism of MTT and its potential applications in electrochemical and biological studies (Marques et al., 1995).

Cellular Mechanism Studies

Research on the mechanism of cellular3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction has revealed that it is not exclusively reduced by mitochondria in living cells. The reduction of MTT is confined to intracellular vesicles in cells, which challenges the traditional view of MTT reduction being mitochondrial-dependent. This finding has significant implications for the use of MTT in cell proliferation and neural cytotoxicity studies, highlighting the complexity of cellular interactions with MTT (Liu et al., 1997).

Safety And Hazards

4,5-Dimethylthiazole is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

A recent study has designed and synthesized novel 4,5-dimethyl thiazole-hydrazone derivatives which were tested against cancer and normal cell lines to understand the structure-activity relationship (SAR) . The study found that the pyridin-2-yl and 1-naphthyl derivatives of 4,5-dimethylthiazole showed high anticancer potency against C6 and A549 cell lines . Therefore, future studies may focus on developing derivatives of these two compounds and elucidating their mechanisms .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSONZCNXUSTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189348
Record name 4,5-Dimethylthiazole
Source EPA DSSTox
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Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Clear colourless liquid; roasted, nutty, meaty, boiled poultry-like odour
Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4,5-Dimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

157.00 to 159.00 °C. @ 760.00 mm Hg
Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether, Miscible at room temperature (in ethanol)
Record name 4,5-Dimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.072
Record name 4,5-Dimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4,5-Dimethylthiazole

CAS RN

3581-91-7
Record name 4,5-Dimethylthiazole
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Record name 4,5-Dimethylthiazole
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Record name 4,5-Dimethylthiazole
Source EPA DSSTox
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Record name 4,5-dimethylthiazole
Source European Chemicals Agency (ECHA)
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Record name 4,5-DIMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RP5I088G
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Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,920
Citations
CP Offen, MJ Frearson, K Wilson, D Burnett - Xenobiotica, 1985 - Taylor & Francis
1. The metabolic fate of chlormethiazole in healthy male subjects has been investigated following the oral administration of a single dose of chlormethiazole edisylate. 2. Five urinary C-…
Number of citations: 25 www.tandfonline.com
H Imamura, S Takao, T Aikou - Cancer research, 1994 - AACR
Reconstituted basement membrane matrix (Matrigel) has been utilized for in vitro assay of tumor cell invasion in recent years. In the conventional chamber for the invasion assay, …
Number of citations: 63 aacrjournals.org
V Van, T Nguyen, W Stahl, HVL Nguyen… - Journal of Molecular …, 2020 - Elsevier
The molecular jet Fourier-transform microwave spectrum of 4,5-dimethylthiazole has been recorded between 2.0 and 26.5 GHz, revealing torsional splittings arising from two …
Number of citations: 20 www.sciencedirect.com
AE Evren, L Yurttaş, B Ekselli, O Aksoy… - Letters in Drug …, 2021 - ingentaconnect.com
Background: Recently, researchers have been warning about the increased mortality of the various cancer types. Also, the lung adenocarcinoma and the glioma types are burning …
Number of citations: 2 www.ingentaconnect.com
GA Burdock, RA Ford - Journal of the American College of …, 1990 - journals.sagepub.com
'! he test article was administered as single doses by gavage to separate groups of five male and five fenale yolmg adult Sprague-Lawley rats at five dose levels of 1.0, 1.5, 2.2, 3.2 and …
Number of citations: 2 journals.sagepub.com
FD STEWART, RA MathES - The Journal of Organic Chemistry, 1949 - ACS Publications
Ammonium, dithiocarbamate (3). Asolution of 152 g.(2 moles) of carbon disulfide and 1,000 ml. of dry isopropyl acetate was vigorously agitated in a reaction flask. Ammonia (68 g., 4 …
Number of citations: 33 pubs.acs.org
M Al Hariri, O Galley, F Pautet… - European journal of …, 1998 - Wiley Online Library
Radical bromination of 4,5‐dimethylthiazole (1) was carried out using different stoichiometries of N‐bromosuccinimide in the presence of 2,2′‐azobisisobutyronitrile. Mono‐, tri‐ and …
U Raut, S Rantai, P Narang, DS Chauhan… - Indian journal of medical …, 2012 - Elsevier
Colorimetric methods are cheap, reproducible, and rapid methods of detecting drug resistance in Mycobacterium tuberculosis. The MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-…
Number of citations: 7 www.sciencedirect.com
DE Ryan - Analyst, 1951 - pubs.rsc.org
… A method is described for the determination of palladium based on the colour produced by its reaction with 2-mercapto-4 : 5-dimethylthiazole. Rhodium and gold in amounts up to 10 pg …
Number of citations: 21 pubs.rsc.org
DE Ryan - Analyst, 1950 - pubs.rsc.org
… possibility of using 2-mercapto-4 : 5-dimethylthiazole as a colorimetric reagent for was … colour on being heated with 2-mercapto-4 : 5-dimethylthiazole and, when there is an excess of …
Number of citations: 16 pubs.rsc.org

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